2'-Hydroxyflavanone

描述

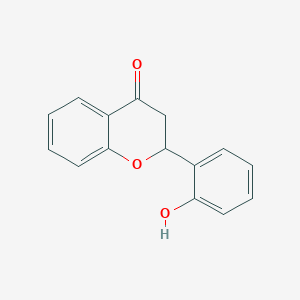

2'-Hydroxyflavanone (2HF) is a monohydroxy-substituted flavanone, a subclass of flavonoids widely present in citrus fruits, vegetables, and tea . Structurally, it consists of a 15-carbon skeleton with a hydroxyl group at the 2' position of the B-ring (Figure 1). This compound exhibits diverse bioactivities, including antioxidant, anti-inflammatory, antimutagenic, and anticancer properties .

2HF has been extensively studied for its role in cancer prevention and therapy. It modulates critical signaling pathways such as STAT3, RLIP76, and TGFβ1, inhibiting tumor proliferation, angiogenesis, and metastasis in breast, prostate, renal, and gastric cancers .

准备方法

Classical Multi-Step Synthesis via Baker-Besly Methodology

The foundational synthesis of 2'-hydroxyflavanone traces back to Baker and Besly’s 1940 protocol, which employs a four-step sequence starting from o-hydroxyacetophenone . The first step involves condensation of o-hydroxyacetophenone with ethyl benzoate in pyridine, forming an intermediate α,β-diketone. Subsequent treatment with potassium carbonate in toluene facilitates cyclodehydration, yielding a flavanone precursor. The third stage introduces acetic acid and sodium acetate to stabilize the intermediate, followed by final ring closure using aqueous hydrobromic acid in acetic acid .

While this method established the synthetic feasibility of this compound, it suffers from limitations such as prolonged reaction times (72–96 hours) and moderate yields (55–60%) . The use of corrosive reagents like hydrobromic acid further complicates large-scale applications. Nevertheless, this approach remains historically significant for its role in elucidating flavanone cyclization mechanisms .

Chalcone Cyclization: Thermal and Catalytic Approaches

Conventional Thermal Cyclization

A widely adopted strategy involves cyclizing 2'-hydroxychalcone precursors under acidic conditions. In a representative procedure, 2'-hydroxy-4-methoxychalcone undergoes reflux in acetic acid for 72 hours, achieving 55% conversion to 4'-methoxyflavanone . Trifluoroacetic acid (TFA) in chloroform enhances reactivity, doubling conversion rates compared to acetic acid alone . However, extended reaction durations and solvent dependency limit industrial scalability.

Microwave-Assisted Solvent-Free Synthesis

Modern advancements leverage microwave irradiation to accelerate chalcone cyclization. By adsorbing 2'-hydroxychalcone onto silica gel impregnated with 30% TFA, researchers achieved 85–92% flavanone yields within 9 minutes . Key parameters include:

| Parameter | Optimal Condition |

|---|---|

| Catalyst | 30% TFA on silica gel |

| Microwave Power | 800 W (household oven) |

| Irradiation Duration | 3 × 3-minute intervals |

| Cooling Intervals | 5 minutes between cycles |

This method eliminates solvent use, reduces energy consumption, and achieves a 500-fold acceleration over thermal methods . Comparative studies demonstrate its applicability to diverse chalcone substrates, including those with electron-donating (e.g., methoxy, butoxy) and electron-withdrawing (e.g., nitro, bromo) groups .

Comparative Analysis of Synthetic Methodologies

The table below contrasts key preparation methods for this compound:

| Method | Reaction Time | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Baker-Besly (1940) | 72–96 h | 55–60 | Establishes foundational mechanism | Low yield, corrosive reagents |

| Thermal Cyclization | 72 h | 55 | Simple setup | Solvent-intensive, slow kinetics |

| Microwave-Assisted | 9 min | 85–92 | Solvent-free, rapid, high yield | Requires specialized equipment |

Microwave irradiation emerges as the superior approach, combining green chemistry principles with operational efficiency. However, thermal methods retain utility in resource-limited settings lacking microwave infrastructure .

Mechanistic Insights and Reaction Optimization

Flavanone formation proceeds via acid-catalyzed intramolecular aldol condensation. In TFA-mediated reactions, protonation of the chalcone’s carbonyl group facilitates enolization, followed by nucleophilic attack of the o-hydroxyl group on the α-carbon . Microwave irradiation enhances reaction kinetics by promoting molecular dipole rotation, which lowers activation energy and minimizes side reactions .

Optimization studies reveal that:

-

Silica gel outperforms alumina or zeolites as a solid support due to its high surface area and acidity .

-

Catalyst loading above 30% TFA induces decomposition, while lower concentrations prolong reaction times .

-

Intermittent cooling prevents thermal degradation of heat-sensitive substrates .

Industrial and Research Implications

The microwave-assisted method’s scalability was validated in gram-scale syntheses, achieving consistent yields of 89–91% . Pharmaceutical manufacturers increasingly adopt this technique for producing this compound derivatives as kinase inhibitors and anticancer agents . Future research should explore continuous-flow microwave reactors to further enhance throughput and reproducibility.

化学反应分析

Types of Reactions: 2’-Hydroxyflavanone undergoes various chemical reactions, including oxidation, reduction, and substitution. In acidic and neutral media, it can interconvert between different forms such as flavylium cation, quinoidal base, hemiketal, and chalcones .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include different hydroxylated flavanones and their derivatives, which can further undergo glycosylation or other modifications .

科学研究应用

Breast Cancer

2'-Hydroxyflavanone has demonstrated significant anticancer effects against breast cancer cells, particularly in inhibiting the growth of triple-negative breast cancer (TNBC) cells. Studies indicate that 2HF treatment leads to:

- Inhibition of Key Proteins : It reduces the levels of RLIP76 and VEGF, which are crucial for cancer cell proliferation and angiogenesis .

- Induction of Apoptosis : 2HF promotes apoptosis by altering the expression of proteins such as Bcl-2, Bax, and cleaved-PARP .

- Cell Cycle Arrest : It causes G2/M phase arrest in breast cancer cell lines, resulting in decreased cell proliferation .

In vivo studies using xenograft models have shown that 2HF significantly reduces tumor size and weight, indicating its potential as a therapeutic agent for breast cancer .

Lung Cancer

Research has also highlighted the efficacy of 2HF against lung cancer. It has been shown to inhibit the growth of various lung cancer cell lines, including those resistant to standard treatments:

- Mechanism of Action : 2HF affects signaling pathways such as the AKT/STAT3 pathway, leading to reduced tumor growth and increased apoptosis in lung cancer cells .

- Selectivity : The compound exhibits selective toxicity towards malignant cells while sparing non-malignant cells, suggesting a favorable safety profile .

Treatment of Leishmaniasis

Recent studies have explored the potential of this compound as a treatment for leishmaniasis, a disease caused by protozoan parasites:

- In vitro and In vivo Efficacy : 2HF has been effective against both wild-type and antimony-resistant Leishmania amazonensis promastigotes. It decreases infection rates in macrophages without causing toxicity to these immune cells .

- Therapeutic Potential : The compound significantly reduces lesion sizes and parasite loads in murine models, indicating its promise as an oral treatment option for cutaneous leishmaniasis .

Renal Cell Carcinoma

The application of this compound extends to renal cell carcinoma (RCC), particularly in cases associated with VHL mutations:

- Targeted Action : 2HF selectively inhibits VHL-mutant RCC by suppressing epidermal growth factor receptor signaling pathways and reducing angiogenesis markers like CD31 .

- Cell Cycle Effects : The compound induces G2/M phase arrest and decreases proliferation markers such as Ki67 in RCC models, showcasing its potential as a targeted therapy for this type of cancer .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Breast Cancer | Inhibition of RLIP76, VEGF; Induction of apoptosis | Significant tumor size reduction in xenografts |

| Lung Cancer | Targeting AKT/STAT3 pathway; selective toxicity | Effective against resistant lung cancer cell lines |

| Leishmaniasis | Reduces infection index; non-toxic to macrophages | Decreases lesion size in murine models |

| Renal Cell Carcinoma | Inhibition of EGF signaling; anti-angiogenic properties | Induces G2/M phase arrest; spares normal cells |

作用机制

2’-Hydroxyflavanone exerts its effects through various molecular targets and pathways:

Anticancer Activity: It inhibits the STAT3 pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Anti-inflammatory Activity: It modulates the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Antileishmanial Activity: It disrupts the cellular proliferation of Leishmania species by inhibiting key metabolic pathways.

相似化合物的比较

Hydroxyflavanones differ in the position of hydroxyl groups on their aromatic rings, significantly influencing their bioactivity. Below is a comparative analysis of 2HF with 4'-hydroxyflavanone (4HF), 6-hydroxyflavanone (6HF), and 7-hydroxyflavanone (7HF):

Structural and Functional Differences

Antioxidant Activity

- 2HF and 7HF show moderate antioxidant effects, while 4HF has the weakest activity in this category .

Anticancer Mechanisms

- 2HF :

- Inhibits STAT3 phosphorylation, blocking proliferation in gastric (MGC-803) and prostate (LNCaP) cancers .

- Downregulates HER2 and ERα networks in breast cancer cells, synergizing with chemotherapeutics like imatinib .

- Induces apoptosis in castration-resistant prostate cancer by suppressing androgen receptor expression .

- Binds uniquely to chalcone isomerase, altering enzymatic activity compared to 2HF and 7HF .

Pharmacokinetics and Bioavailability

- Flavonoid absorption depends on glycosylation; 2HF’s β-glycoside form enhances intestinal uptake .

- 2HF demonstrates superior tissue permeability compared to 4HF and 6HF, enabling systemic and topical applications .

生物活性

2'-Hydroxyflavanone (2HF) is a naturally occurring flavonoid predominantly found in citrus fruits. This compound has garnered attention for its diverse biological activities, particularly in cancer research and potential therapeutic applications. This article reviews the biological activities of 2HF, summarizing key findings from various studies, including its mechanisms of action, effects on different cancer types, and potential applications in treating other diseases.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a flavanone backbone with a hydroxyl group at the 2' position. Its molecular formula is C15H12O3, and it has a molecular weight of approximately 240.25 g/mol. The presence of the hydroxyl group significantly influences its biological activity, enhancing its ability to interact with various biological targets.

-

Inhibition of Cell Proliferation :

2HF has been shown to inhibit the proliferation of various cancer cell lines, including prostate cancer (PC-3 and DU145), renal cell carcinoma (RCC), and lung cancer cells. Studies indicate that 2HF induces G2/M phase arrest by downregulating cyclin B1 and CDK4 levels, leading to cell cycle disruption . -

Induction of Apoptosis :

The compound promotes apoptosis in cancer cells through several mechanisms:- Regulation of BCL-2 Family Proteins : 2HF modulates the expression of BCL-2 family members, decreasing anti-apoptotic proteins (Mcl-1, Bcl-2) while increasing pro-apoptotic proteins (Bax) in treated cells .

- Activation of Caspases : It enhances the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3, critical markers of apoptosis .

-

Inhibition of Angiogenesis :

In RCC models, 2HF has been found to inhibit tumor vascularization by affecting vascular endothelial growth factor (VEGF) signaling pathways . This property is crucial for limiting tumor growth and metastasis.

Case Studies

- Prostate Cancer : In vitro studies demonstrated that 2HF significantly suppressed the growth of metastatic prostate cancer cells in a dose-dependent manner. In vivo experiments further confirmed its efficacy in reducing tumor growth in animal models .

- Lung Cancer : Research indicated that 2HF effectively inhibited both small cell (SCLC) and non-small cell lung cancer (NSCLC) lines, with a GI50 ranging from 20 to 80 μM, suggesting its potential as a non-toxic therapeutic agent .

Leishmaniasis

Recent studies have highlighted the efficacy of 2HF against Leishmania amazonensis, showing significant inhibition of both promastigote and intracellular amastigote forms. The compound reduced lesion size and parasite load in murine models without notable toxicity to host macrophages . This positions 2HF as a promising candidate for treating cutaneous leishmaniasis.

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What in vitro and in vivo models are commonly used to study the anticancer effects of 2'-Hydroxyflavanone (2HF)?

- Answer : 2HF has been tested in breast cancer cell lines (MCF7, SKBR3, MDA-MB-231) and prostate cancer cells (VCaP, PC-3, DU145) using viability assays, clonogenic survival tests, and apoptosis markers (e.g., caspase-3/9 activation) . In vivo, subcutaneous xenograft models in immunocompromised mice (e.g., MDA-MB-231 tumors) are standard, with tumor volume reduction and immunohistochemical analysis of biomarkers (Ki67, pAkt) as endpoints .

Q. What safety precautions are recommended for handling 2HF in laboratory settings?

- Answer : Safety data sheets indicate 2HF is non-hazardous under normal conditions. Recommended precautions include using protective gloves, eye protection, and respiratory masks during powder handling. Storage should be in a cool, dry environment, avoiding extreme heat to prevent decomposition into gaseous byproducts .

Q. How is 2HF administered in preclinical studies, and what are the pharmacokinetic considerations?

- Answer : 2HF is typically dissolved in DMSO or ethanol for in vitro studies (5–50 µM range). For in vivo applications, topical administration using Pluronic lecithin organogel (PLO gel) or oral gavage (10–50 mg/kg body weight) has shown efficacy without systemic toxicity . Pharmacokinetic studies in mice reveal rapid absorption and distribution, with metabolites detectable in plasma within 1 hour .

Advanced Research Questions

Q. What molecular mechanisms underlie 2HF-induced apoptosis in cancer cells?

- Answer : 2HF triggers intrinsic apoptosis via caspase-9 activation and PARP1 cleavage, particularly in melanoma (B16-F0, SK-MEL-24) and breast cancer cells. It downregulates anti-apoptotic proteins (BCL-2, survivin) and upregulates pro-apoptotic factors (BAX, BIM). In prostate cancer, 2HF inhibits AKT/STAT3 signaling, reducing cyclin B1 and CDK4 expression .

Q. How does 2HF modulate RLIP76-mediated drug transport, and what are the therapeutic implications?

- Answer : 2HF inhibits RLIP76, a glutathione-conjugate transporter critical for chemoresistance. By blocking RLIP76-mediated efflux of doxorubicin, 2HF enhances intracellular drug retention in breast cancer cells. RNA-seq data show concurrent downregulation of ERα and HER2 networks, sensitizing cells to tyrosine kinase inhibitors (e.g., imatinib) .

Q. What experimental strategies resolve contradictions in 2HF’s efficacy across cancer types?

- Answer : Discrepancies (e.g., strong activity in breast cancer vs. limited effects in certain leukemias) may arise from tissue-specific RLIP76 expression or differential STAT3 activation. Combinatorial studies with pathway-specific inhibitors (e.g., STAT3 inhibitor Stattic) and CRISPR screens can identify resistance mechanisms .

Q. Can 2HF enhance radiotherapy or chemotherapy efficacy through radiosensitization?

- Answer : In prostate cancer, 2HF (10–20 µM) increases radiosensitivity by suppressing DNA repair pathways (e.g., ATM/ATR) and amplifying reactive oxygen species (ROS). Synergy with ionizing radiation reduces clonogenic survival by 60–80% in VCaP cells .

Q. Methodological and Technical Considerations

Q. What assays are optimal for quantifying 2HF’s anti-metastatic effects?

- Answer : Transwell migration/invasion assays (Matrigel-coated membranes) and wound-healing assays are standard. 2HF (10–25 µM) reduces metastasis in lung cancer by downregulating MMP-9 and uPA protease activity . Zebrafish xenograft models provide real-time visualization of metastatic inhibition .

Q. How is 2HF’s bioactivity validated in antimony-resistant pathogens like Leishmania amazonensis?

- Answer : In vitro promastigote assays (IC50: 12–18 µM) and in vivo BALB/c mouse models infected with antimony-resistant strains show 2HF reduces parasite burden by 70–90% via mitochondrial membrane depolarization and ATP depletion .

Q. What omics approaches elucidate 2HF’s multi-target effects?

属性

IUPAC Name |

2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKWCKFDCPVDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938395 | |

| Record name | 2-(2-Hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17348-76-4 | |

| Record name | 2′-Hydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17348-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chroman-4-one, 2-(2-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017348764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。